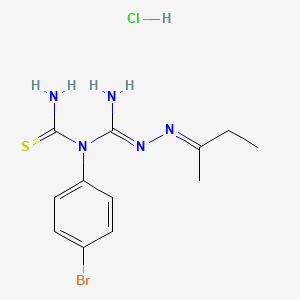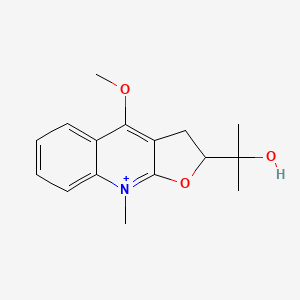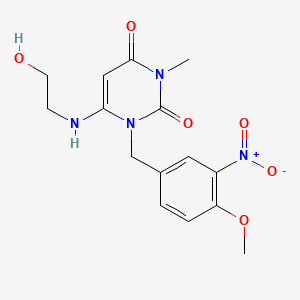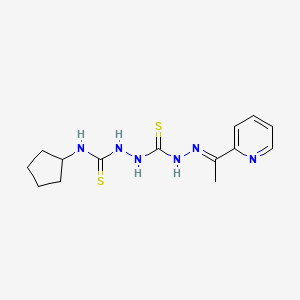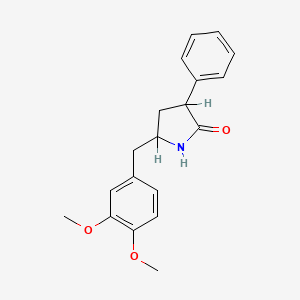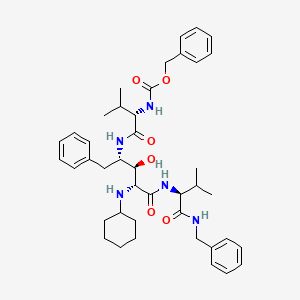
3-O-(N-Acetylneuraminyl)galactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylneuraminyl-(2-3)-galactose is a complex carbohydrate compound that plays a crucial role in various biological processes. It is a type of sialylated glycan, which means it contains sialic acid residues. These compounds are essential in cell-cell interactions, signaling, and immune responses. N-Acetylneuraminyl-(2-3)-galactose is particularly significant in the context of glycoproteins and glycolipids, where it contributes to the structural and functional diversity of these molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminyl-(2-3)-galactose typically involves enzymatic methods. One common approach is the use of sialyltransferases, which are enzymes that transfer sialic acid residues to specific acceptor molecules. For example, the enzyme α-N-acetylneuraminyl-2,3-beta-galactosyl-1,3-N-acetyl-galactosaminide 6-α-sialyltransferase can catalyze the transfer of N-acetylneuraminic acid to galactose residues under specific conditions .
Industrial Production Methods
Industrial production of N-Acetylneuraminyl-(2-3)-galactose often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes, which then catalyze the formation of the desired glycan. The product is subsequently purified using chromatographic techniques to achieve the required purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylneuraminyl-(2-3)-galactose can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can affect the glycosidic bonds, leading to changes in the structure and function of the glycan.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Acetylneuraminyl-(2-3)-galactose can lead to the formation of aldehyde or carboxylate derivatives, while reduction can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
N-Acetylneuraminyl-(2-3)-galactose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation processes and the synthesis of complex carbohydrates.
Biology: The compound is crucial in studying cell-cell interactions, particularly in the immune system where sialylated glycans play a role in pathogen recognition and immune response modulation.
Medicine: N-Acetylneuraminyl-(2-3)-galactose is used in the development of therapeutic glycoproteins and vaccines. It is also studied for its role in cancer metastasis and viral infections.
Mecanismo De Acción
The mechanism of action of N-Acetylneuraminyl-(2-3)-galactose involves its interaction with specific receptors and proteins on the cell surface. The sialic acid residues in the compound can bind to sialic acid-binding immunoglobulin-type lectins (siglecs) and other receptors, modulating cell signaling pathways and immune responses. This interaction is crucial in processes like cell adhesion, migration, and pathogen recognition .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylneuraminyl-(2-6)-galactose: Another sialylated glycan with a different linkage, which affects its biological activity and interactions.
N-Acetylneuraminyl-(2-8)-galactose: This compound has a different sialic acid linkage, leading to distinct functional properties.
N-Acetylneuraminyl-(2-3)-glucose: Similar in structure but with glucose instead of galactose, resulting in different biological roles.
Uniqueness
N-Acetylneuraminyl-(2-3)-galactose is unique due to its specific linkage and the presence of both sialic acid and galactose residues. This combination allows it to participate in a wide range of biological processes, making it a versatile and valuable compound in research and industry .
Propiedades
Número CAS |
83563-61-5 |
|---|---|
Fórmula molecular |
C17H29NO14 |
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-6(22)18-11-7(23)2-17(16(29)30,32-15(11)13(28)9(25)4-20)31-14(10(26)5-21)12(27)8(24)3-19/h5,7-15,19-20,23-28H,2-4H2,1H3,(H,18,22)(H,29,30)/t7-,8+,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 |
Clave InChI |
RYXGNICFFBWCJA-LRRROBGASA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(C(C=O)O)C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




